Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of [(2-Chlorophenyl)methyl]dimethylamine
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of [(2-Chlorophenyl)methyl]dimethylamine
Executive Summary
[(2-Chlorophenyl)methyl]dimethylamine, widely recognized in industrial nomenclature as 2-chloro-N,N-dimethylbenzylamine (CAS No. 10175-31-2), is a highly reactive, ortho-chlorinated tertiary amine [1]. Serving as a critical chemical intermediate, this compound is foundational in the synthesis of specialized organic architectures, including active pharmaceutical ingredients (APIs), phase-transfer catalysts, and advanced agrochemicals [2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols designed for high-yield, high-purity isolation.
Structural Causality and Physicochemical Properties
The molecular architecture of 2-chloro-N,N-dimethylbenzylamine ( C9H12ClN ) is defined by two interacting functional groups: an ortho-chloro substituent and a benzylic dimethylamino group [3].
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Steric and Electronic Effects: The chlorine atom at the ortho position induces significant steric hindrance around the benzylic carbon. Electronically, the electron-withdrawing inductive effect of the halogen slightly modulates the basicity of the tertiary amine compared to unsubstituted analogs [4].
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Lipophilicity: With a LogP of approximately 2.40 to 2.70, the molecule exhibits pronounced lipophilicity, making it highly soluble in organic solvents and capable of crossing lipid membranes—a highly desirable trait for downstream pharmacological applications [5].
Quantitative Data Summary
| Property | Value | Method / Condition |
| IUPAC Name | 1-(2-chlorophenyl)-N,N-dimethylmethanamine | Computed by Lexichem TK 2.7.0 [3] |
| Molecular Weight | 169.65 g/mol | Computed [3] |
| Boiling Point | 215–219 °C | At 101.33 kPa (1 atm) [6] |
| Density | 1.057–1.06 g/cm³ | At 20 °C [6] |
| Flash Point | 87.5 °C | Closed Cup [6] |
| LogP (Lipophilicity) | 2.40 – 2.70 | At 23 °C, pH 10 [5] |
| Vapor Pressure | 22–160 Pa | At 20–50 °C [5] |
Synthetic Methodologies: A Self-Validating Approach
The primary and most straightforward industrial method for synthesizing[(2-Chlorophenyl)methyl]dimethylamine is through a nucleophilic substitution ( SN2 ) reaction between 2-chlorobenzyl chloride and dimethylamine [7].
Workflow Visualization
Fig 1: Experimental workflow for the synthesis and purification of 2-chloro-N,N-dimethylbenzylamine.
Detailed Experimental Protocol (Nucleophilic Substitution)
To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding analytical checkpoints to confirm causality and success at every stage.
Step 1: Reactor Setup & System Purging
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Action: Charge a high-pressure continuous or batch reactor with 2-chlorobenzyl chloride and a suitable non-polar solvent (e.g., toluene). Purge the system with inert nitrogen gas.
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Validation Checkpoint: Monitor the pressure gauge for 15 minutes. Zero pressure decay validates the integrity of the reactor seals, which is critical before introducing volatile amines.
Step 2: High-Pressure Nucleophilic Addition
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Action: Introduce a stream of preheated dimethylamine into the mixing chamber. Elevate the reaction temperature to 130–150 °C and maintain a system pressure between 8 and 31 bar [8][9].
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Causality: The ortho-chloro group sterically shields the benzylic carbon. Elevated thermal energy (130–150 °C) is required to overcome the activation energy barrier for the SN2 transition state, while the high pressure ensures the dimethylamine remains in the liquid phase to maximize collision frequency.
Step 3: Reaction Monitoring & Quenching
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Action: Allow the reaction to proceed for 1 to 5 hours. Cool the mixture to ambient temperature (20 °C) and carefully depressurize the vessel [8].
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Validation Checkpoint: Draw an aliquot and analyze via Thin Layer Chromatography (TLC). The complete consumption of the higher- Rf 2-chlorobenzyl chloride spot confirms reaction completion.
Step 4: Phase Separation
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Action: Add deionized water to the mixture to dissolve the dimethylammonium chloride byproduct.
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Validation Checkpoint: Allow the mixture to settle. The formation of two distinct, sharply defined layers validates successful salt extraction. Isolate the dense organic layer containing the target product.
Step 5: Fractional Vacuum Distillation
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Action: Strip the toluene solvent under mild vacuum. Proceed to fractionally distill the remaining liquid under reduced pressure (e.g., 13 Torr), collecting the fraction that boils at approximately 90 °C [10].
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Causality: A common byproduct of this synthesis is 2-chlorobenzaldehyde, which has a boiling point nearly identical to the target product at atmospheric pressure. Vacuum distillation alters the relative volatilities, allowing for precise separation while preventing the thermal degradation of the amine [8].
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Validation Checkpoint: Perform GC-FID (Gas Chromatography-Flame Ionization Detection) on the collected distillate. A single peak representing >99% area, specifically lacking the aldehyde signature, validates the final purity.
Safety and Handling
As a highly reactive amine and chlorinated aromatic, [(2-Chlorophenyl)methyl]dimethylamine requires stringent handling protocols. The United Nations designated GHS hazard classification identifies it as an Irritant (Signal Word: Warning) [7]. It poses acute toxicity risks upon oral ingestion or dermal contact and causes serious eye irritation [3]. All synthetic procedures must be conducted within a certified fume hood using appropriate PPE, and thermal degradation must be avoided to prevent the release of toxic hydrogen chloride ( HCl ) or nitrogen oxide ( NOx ) gases.
References
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PubChem, "1-(2-Chlorophenyl)-N,N-dimethylmethanamine | C9H12ClN | CID 818014", National Institutes of Health. URL: [Link]
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Chemsrc, "CAS No. 10175-31-2 | 2-chloro-N,N-dimethylbenzylamine", Chemsrc. URL:[Link]
- Google Patents, "Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus (US20120197042A1)", Googleapis.
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